Hexahydrofuro[3,4-b]furan-3-carboxylic acid
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Overview
Description
Hexahydrofuro[3,4-b]furan-3-carboxylic acid is a bicyclic organic compound characterized by its unique hexahydrofurofuran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydrofuro[3,4-b]furan-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of diastereomerically pure intermediates, such as (3aR,4S,6aS)-4-methoxy-tetrahydro-furo[3,4-b]furan-2-one, which undergoes epimerization and subsequent cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic approaches that ensure high yield and purity. These methods often include stereoselective synthesis and crystallization techniques to obtain the compound in its purest form .
Chemical Reactions Analysis
Types of Reactions
Hexahydrofuro[3,4-b]furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohol derivatives .
Scientific Research Applications
Hexahydrofuro[3,4-b]furan-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Mechanism of Action
The mechanism of action of hexahydrofuro[3,4-b]furan-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as an acyl-acyl carrier protein thioesterase inhibitor, it binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biosynthesis of fatty acids in target organisms .
Comparison with Similar Compounds
Similar Compounds
Hexahydrofuro[2,3-b]furan-3-ol: Another bicyclic compound with a similar structure but different functional groups.
Furan-2,5-dicarboxylic acid: A related compound used in the synthesis of polymers and other materials.
Uniqueness
Hexahydrofuro[3,4-b]furan-3-carboxylic acid is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2,3,3a,4,6,6a-hexahydrofuro[3,4-b]furan-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-7(9)5-2-11-6-3-10-1-4(5)6/h4-6H,1-3H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUXPHITRMPTGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(COC2CO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2253640-84-3 |
Source
|
Record name | hexahydrofuro[2,3-c]furan-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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